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Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

Cat. No.: B167172

This guide provides a detailed comparison of the predicted 13C Nuclear Magnetic Resonance
(NMR) spectrum of 3-(3-chlorophenyl)propanal with the experimental spectra of structurally
related compounds: propanal, 3-phenylpropanal, and chlorobenzene. This analysis is intended
for researchers, scientists, and professionals in drug development to facilitate the structural
elucidation and characterization of similar chemical entities.

Predicted and Experimental 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for 3-(3-
chlorophenyl)propanal and the experimental data for the comparative compounds. All
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Carbon Atom

3-(3-
chlorophenyl)
propanal

Propanal
(Experimental)

[1]

3-
phenylpropana

Chlorobenzen
e
(Experimental)

(Predicted) (Experimental) [2]
C=0 201.7 203.2 202.5 -
CH2 (alpha to
45.5 37.3 45.8 -
C=0)
CH2 (beta to
29.8 6.04 315 -
C=0)
C (aromatic, C-
134.5 - - 134.3
Cl)
C (aromatic, C-
142.5 - 141.2 -
CH2)
CH (aromatic) 130.0 - 128.6 129.7 (C3, CH)
CH (aromatic) 128.5 - 128.5 128.6 (C2, C6)
CH (aromatic) 126.5 - 126.2 126.4 (C4)
CH (aromatic) 126.3 - - -

Experimental Protocol: 13C NMR Spectroscopy

The experimental data cited in this guide were obtained using standard 13C NMR

spectroscopic techniques.

Objective: To determine the carbon framework of the molecule by measuring the resonance

frequencies of 13C nuclei in a strong magnetic field.

Procedure:

o Sample Preparation: A solution of the analyte is prepared by dissolving it in a deuterated

solvent, typically chloroform-d (CDCI3). TMS is added as an internal standard for chemical

shift referencing (0.00 ppm).
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e Instrument Setup: The experiment is performed on a high-field NMR spectrometer.

o Data Acquisition: A proton-decoupled 13C NMR spectrum is acquired. This involves
irradiating the sample with a broad range of proton frequencies to remove C-H coupling,
resulting in a spectrum where each unique carbon atom appears as a single peak.

o Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation
to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to

ensure accurate peak representation.

Substituent Effects on 13C NMR Chemical Shifts

The following diagram illustrates the logical relationship of how the chemical shifts of the
carbon atoms in the propanal backbone are influenced by the addition of a phenyl group and a
chloro-substituent.

Substituent Effects on Propanal Backbone

Propanal
Ca: ~37 ppm
CB: ~6 ppm

Phenyl group

3-Phenylpropanal
Ca: ~46 ppm (deshielded)
CpB: ~32 ppm (deshielded)

m-Chloro group

3-(3-chlorophenyl)propanal
Ca: ~46 ppm
CB: ~30 ppm

Click to download full resolution via product page

Caption: Influence of Phenyl and Chloro Groups on Propanal 13C NMR Shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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